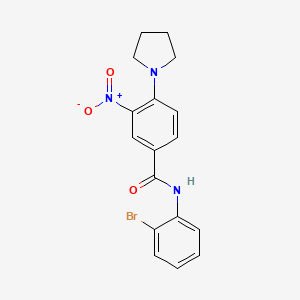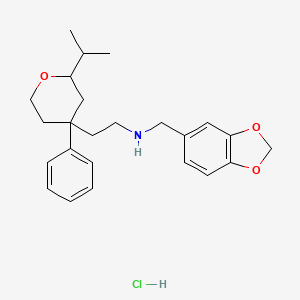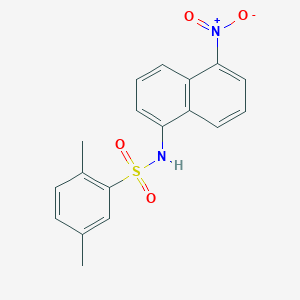
N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN, is a synthetic compound that has been extensively studied for its potential pharmacological properties. BPN belongs to the family of benzamides and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme and the subsequent reduction in the production of pro-inflammatory cytokines. N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects. In animal models, N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce inflammation, pain, and tumor growth. N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to have a protective effect on the liver and kidneys, suggesting that it may have potential therapeutic applications for liver and kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied, which means that there is a wealth of information available on its pharmacological properties. However, one limitation of using N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological effects.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of research is to further investigate its anti-inflammatory and analgesic effects and to determine the specific mechanisms by which it exerts these effects. Another area of research is to explore its potential use in cancer therapy and to determine the optimal dosages and treatment regimens. Additionally, further research is needed to determine the potential side effects and toxicities of N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in humans.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its anti-inflammatory and analgesic effects. N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, N-(2-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-13-5-1-2-6-14(13)19-17(22)12-7-8-15(16(11-12)21(23)24)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBJWJAPLJCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082539.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4082546.png)

![6-amino-4-(2,4-dimethoxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082556.png)
![3-(4-methoxyphenyl)-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4082558.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4082562.png)
![N-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4082573.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082576.png)


![N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide](/img/structure/B4082595.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B4082610.png)
